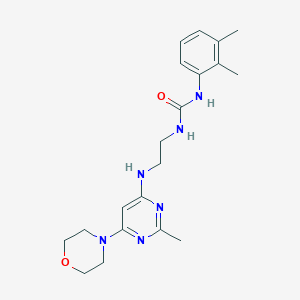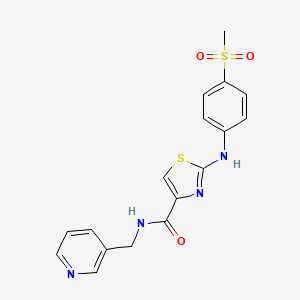![molecular formula C16H18N8 B2376964 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2380085-58-3](/img/structure/B2376964.png)
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific proteins involved in various biological processes. In cancer research, it inhibits the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. In neurological disorders, it targets specific proteins involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In infectious diseases, it inhibits the activity of certain viral proteins, preventing the replication of the virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and target protein. In cancer research, it inhibits the growth of cancer cells, leading to cell cycle arrest and apoptosis. In neurological disorders, it reduces the formation of beta-amyloid plaques, which are associated with cognitive decline. In infectious diseases, it inhibits the replication of the virus, preventing the spread of the infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its high potency and specificity for the target protein, as well as its relatively low toxicity. However, its synthesis is complex and requires specialized equipment and expertise. Additionally, its use in humans has not been extensively studied, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine. In cancer research, further studies are needed to determine its efficacy in combination with other cancer treatments. In neurological disorders, research is needed to determine its potential use in treating other neurodegenerative disorders. In infectious diseases, further research is needed to determine its efficacy against other viruses and to develop more potent analogs of the compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis is complex, but its high potency and specificity make it a valuable tool for scientific research. Further research is needed to determine its safety and efficacy in humans and to develop more potent analogs of the compound.
Métodos De Síntesis
The synthesis of 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves a series of reactions starting with the reaction of 6-cyclopropylpyrimidin-4-amine with 1,4-dibromo-2-butene, followed by the reaction of the resulting compound with 1,2,4,5-tetrazine. The final product is obtained by reacting the intermediate compound with piperazine.
Aplicaciones Científicas De Investigación
4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins involved in the cell cycle. In neurological disorders, it has been studied for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. In infectious diseases, it has been shown to have antiviral activity against certain viruses.
Propiedades
IUPAC Name |
4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-2-11(1)13-7-14(18-9-17-13)23-3-5-24(6-4-23)16-12-8-21-22-15(12)19-10-20-16/h7-11H,1-6H2,(H,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAVFPPSTUKRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[6-(methylethyl)-2-oxochromen-4-yl]benzo[b]furan-3-yl}acetamide](/img/structure/B2376883.png)
![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2376886.png)

![3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2376890.png)
![1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea](/img/structure/B2376891.png)


![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)
![4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376899.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2376904.png)